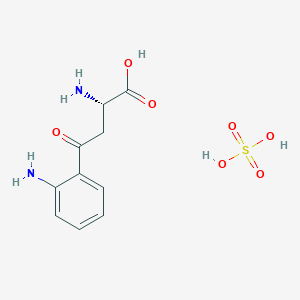

Kynurenine sulfate

説明

Structure

3D Structure of Parent

特性

IUPAC Name |

(2S)-2-amino-4-(2-aminophenyl)-4-oxobutanoic acid;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3.H2O4S/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15;1-5(2,3)4/h1-4,8H,5,11-12H2,(H,14,15);(H2,1,2,3,4)/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAXRWMOLNJZCEW-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)C[C@@H](C(=O)O)N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16055-80-4 | |

| Record name | Benzenebutanoic acid, α,2-diamino-γ-oxo-, (αS)-, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16055-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kynurenine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016055804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KYNURENINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9Y8MI1F7U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Metabolism of Kynurenine and Kynurenine Sulfate

Tryptophan Degradation and Initial Enzymatic Steps

The conversion of L-tryptophan to N'-formylkynurenine is the first and rate-limiting step of the kynurenine (B1673888) pathway. nih.govnih.govtocris.com This crucial reaction is catalyzed by two distinct heme-containing enzymes: Indoleamine 2,3-dioxygenase (IDO) and Tryptophan 2,3-dioxygenase (TDO). nih.govnih.govtaylorandfrancis.com Although they catalyze the same reaction, their tissue distribution, regulation, and physiological roles differ significantly, allowing for precise control of tryptophan levels and kynurenine production throughout the body. nih.gov

Indoleamine 2,3-Dioxygenase (IDO) Activity and Regulation

Indoleamine 2,3-dioxygenase (IDO) is a monomeric enzyme found in a wide range of extrahepatic tissues and cells, including the lungs, placenta, and various cells of the immune system like macrophages and dendritic cells. nih.govnih.govwikipedia.orgresearchgate.net IDO exhibits a broader substrate specificity compared to TDO, capable of metabolizing D-tryptophan and other indoleamine-containing compounds like serotonin (B10506) in addition to L-tryptophan. nih.gov

The primary role of IDO is associated with immune modulation. nih.govwikipedia.org Its expression is strongly induced by pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ). nih.govashpublications.org This upregulation is a key mechanism of immune tolerance. By locally depleting tryptophan, IDO inhibits the proliferation of effector T-cells, which are sensitive to tryptophan availability. nih.govnih.gov Simultaneously, the production of kynurenine and other downstream metabolites can promote the differentiation of regulatory T-cells (Tregs), further suppressing immune responses. taylorandfrancis.comnih.gov This function is critical in preventing excessive inflammation, maintaining maternal tolerance to the fetus during pregnancy, and has been implicated in tumor immune evasion. wikipedia.orgashpublications.org

Table 1: Regulation of Indoleamine 2,3-Dioxygenase (IDO) Activity

| Regulator Type | Specific Regulator | Effect on IDO |

|---|---|---|

| Cytokine | Interferon-gamma (IFN-γ) | Strong induction of expression nih.gov |

| Inflammatory Mediators | Prostaglandin E2 (PGE2) | Induces mRNA expression ashpublications.org |

| Cellular Signaling | Toll-like receptor (TLR) signals | Required for enzyme activation (with PGE2) ashpublications.org |

Tryptophan 2,3-Dioxygenase (TDO) Activity and Regulation

Tryptophan 2,3-dioxygenase (TDO) is a tetrameric heme enzyme primarily located in the liver. nih.govtocris.comwikipedia.org Its main physiological function is to regulate systemic (hepatic) tryptophan homeostasis. nih.govtocris.com Unlike the immunoregulatory IDO, TDO activity is governed by hormonal and substrate-level controls. nih.gov

TDO expression is induced by glucocorticoids, a class of steroid hormones involved in stress response and metabolism. nih.govresearchgate.net The enzyme is also regulated by its substrate, L-tryptophan, which not only activates the enzyme but also stabilizes it, protecting it from degradation. nih.gov Furthermore, the enzyme's catalytic activity is dependent on its heme cofactor, and it can be subject to end-product inhibition by reduced nicotinamide (B372718) adenine (B156593) dinucleotide (phosphate) (NAD(P)H), a downstream product of the kynurenine pathway. nih.gov Reactive oxygen species and reducing agents like ascorbate (B8700270) have also been reported to stimulate TDO activity. nih.gov

Table 2: Regulation of Tryptophan 2,3-Dioxygenase (TDO) Activity

| Regulator Type | Specific Regulator | Effect on TDO |

|---|---|---|

| Hormonal | Glucocorticoids | Induction of expression nih.gov |

| Substrate | L-Tryptophan | Substrate activation and stabilization nih.gov |

| Cofactor | Heme | Required for activity nih.gov |

Conversion of N'-Formylkynurenine to Kynurenine

Following the initial oxidation of tryptophan by either IDO or TDO, the resulting product is N'-formylkynurenine. taylorandfrancis.comnih.govmdpi.com This intermediate is rapidly and efficiently hydrolyzed to form L-kynurenine and formate. nih.gov This reaction is catalyzed by a group of enzymes known as formamidases (or kynurenine formamidases). nih.govtaylorandfrancis.com These enzymes are highly active and widely distributed in tissues such as the liver, kidney, and brain, ensuring that N'-formylkynurenine does not accumulate and is swiftly converted into kynurenine, the central branch-point metabolite of the pathway. nih.gov

Downstream Kynurenine Pathway Metabolites

Once formed, L-kynurenine stands at a critical metabolic crossroads and can be directed down three different enzymatic routes. mdpi.com Two of the most significant branches lead to the synthesis of kynurenic acid (KYNA) and 3-hydroxykynurenine (3-HK), respectively. The balance between these branches is crucial, as their products often have distinct and sometimes opposing biological effects. researchgate.netresearchgate.net

Kynurenic Acid (KYNA) Synthesis and Role

Kynurenic acid (KYNA) is synthesized from L-kynurenine through an irreversible transamination reaction. nih.govresearchgate.net This conversion is catalyzed by a family of enzymes called kynurenine aminotransferases (KATs), of which four main types (KAT I-IV) have been identified in mammals. researchgate.netnih.gov These enzymes are found in various cells, including astrocytes in the brain. researchgate.netmdpi.com

KYNA is primarily known for its neuroprotective roles. frontiersin.org It acts as an antagonist at the glycine (B1666218) co-agonist site of the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate (B1630785) receptor. frontiersin.orgresearchgate.netbiocrates.com By blocking this site, KYNA can limit excessive glutamatergic neurotransmission, thereby preventing the excitotoxicity that leads to neuronal damage. frontiersin.orgresearchgate.net Additionally, KYNA is an antagonist of the α7-nicotinic acetylcholine (B1216132) receptor (α7nAChR). frontiersin.orgbiocrates.com Beyond its neuromodulatory functions, KYNA also possesses immunomodulatory properties, acting as a ligand for the G-protein-coupled receptor 35 (GPR35), and functions as a direct scavenger of reactive oxygen species (ROS). frontiersin.orgresearchgate.netnih.gov

3-Hydroxykynurenine (3-HK) Synthesis and Role

The alternative major fate for L-kynurenine is its conversion to 3-hydroxykynurenine (3-HK). This reaction is a hydroxylation catalyzed by the mitochondrial enzyme kynurenine 3-monooxygenase (KMO), which uses NADPH as a cofactor. nih.govresearchgate.nethmdb.ca KMO activity represents a rate-limiting step in the branch of the kynurenine pathway that leads toward the production of quinolinic acid and ultimately NAD+. researchgate.net

3-HK is a metabolically significant intermediate. It is a known generator of reactive oxygen species, which can contribute to oxidative stress and cellular damage. taylorandfrancis.comnih.gov However, its role is complex, as it also serves as the precursor to several other neuroactive compounds, including 3-hydroxyanthranilic acid and the NMDA receptor agonist quinolinic acid. mdpi.comtaylorandfrancis.comnih.gov The balance between the KMO-driven pathway leading to potentially neurotoxic compounds and the KAT-driven pathway leading to the neuroprotective KYNA is a critical determinant of neuronal health and is dysregulated in various neurological disorders. researchgate.nettaylorandfrancis.com

Table 3: Key Downstream Metabolites of Kynurenine

| Metabolite | Synthesizing Enzyme(s) | Primary Role/Function |

|---|---|---|

| Kynurenic Acid (KYNA) | Kynurenine Aminotransferases (KATs) | Neuroprotection; Antagonist of NMDA and α7nAChR receptors; ROS scavenger frontiersin.orgresearchgate.netbiocrates.com |

Quinolinic Acid (QUIN) Synthesis and Role

Quinolinic acid (QUIN), or pyridine-2,3-dicarboxylic acid, is a downstream metabolite of the kynurenine pathway. wikipedia.orgdbpedia.org Its synthesis begins with 3-hydroxyanthranilic acid (3-HAA), which is acted upon by the enzyme 3-hydroxyanthranilate 3,4-dioxygenase (HAAO). mdpi.com This reaction yields the unstable intermediate 2-amino-3-carboxymuconate semialdehyde (ACMS), which can spontaneously cyclize to form quinolinic acid. mdpi.comnih.gov

Quinolinic acid is primarily known for its neuroactive properties, acting as an agonist of the N-methyl-D-aspartate (NMDA) receptor. wikipedia.orgnih.gov This interaction can lead to excitotoxicity, a process implicated in neuronal damage in various neurodegenerative disorders. wikipedia.orgmdpi.com In the brain, quinolinic acid is predominantly produced by activated microglia and macrophages. wikipedia.org Beyond its neurotoxic potential, quinolinic acid serves as the biosynthetic precursor for the synthesis of NAD+, highlighting its dual role in both cellular metabolism and neuropathology. nih.govtandfonline.com

Xanthurenic Acid (XA) Synthesis and Role

Xanthurenic acid (XA) is another metabolite of the kynurenine pathway, formed from 3-hydroxykynurenine (3-HK). nih.gov The synthesis of xanthurenic acid is catalyzed by kynurenine aminotransferases (KATs), with KAT II playing a significant role in this conversion. nih.gov The production of xanthurenic acid is notably dependent on the availability of pyridoxal (B1214274) phosphate (B84403) (vitamin B6), a cofactor for KAT enzymes. sielc.comtaylorandfrancis.com Consequently, a deficiency in vitamin B6 can lead to an accumulation and subsequent excretion of xanthurenic acid. wikipedia.org

Xanthurenic acid is recognized for its neuromodulatory functions. It is considered an endogenous agonist for Group II metabotropic glutamate receptors and can inhibit vesicular glutamate transporters, thereby influencing glutamatergic neurotransmission. nih.govwikipedia.org Research has also pointed to its potential role in the pathophysiology of certain neuropsychiatric disorders, with altered levels of xanthurenic acid being observed in patients with schizophrenia and bipolar disorder. wikipedia.orgmdpi.com

3-Hydroxyanthranilic Acid (3-HAA) Synthesis and Role

3-Hydroxyanthranilic acid (3-HAA) is a pivotal intermediate in the kynurenine pathway. wikipedia.orgamerigoscientific.com It is primarily synthesized from 3-hydroxykynurenine through the action of the enzyme kynureninase. Alternatively, it can be formed from anthranilic acid via non-specific hydroxylation. encyclopedia.pub As a central molecule in the pathway, 3-HAA stands at a metabolic crossroads, leading to the synthesis of either quinolinic acid or picolinic acid. mdpi.comnih.gov

3-HAA possesses a range of biological activities. It has demonstrated antioxidant, anti-inflammatory, and neuroprotective properties. amerigoscientific.commedchemexpress.com Its anti-inflammatory effects are partly mediated by the induction of hemeoxygenase-1, an enzyme with cytoprotective functions. amerigoscientific.com Furthermore, 3-HAA has been shown to modulate immune responses by suppressing the activity of Th1 cells and inducing the death of activated T cells. amerigoscientific.commedchemexpress.com

Anthranilic Acid (AA) Synthesis and Role

Anthranilic acid (AA) is formed directly from kynurenine in a reaction catalyzed by the enzyme kynureninase, which cleaves kynurenine into anthranilic acid and L-alanine. encyclopedia.pub This represents an alternative branch of the kynurenine pathway that bypasses the formation of 3-hydroxykynurenine. mdpi.com

Anthranilic acid and its derivatives are considered to be part of the neurotoxic branch of the kynurenine pathway. encyclopedia.pub Elevated levels of anthranilic acid have been observed in certain neurological and psychiatric conditions, such as schizophrenia and Parkinson's disease. encyclopedia.pub The balance between the production of anthranilic acid and its downstream conversion to 3-hydroxyanthranilic acid may serve as a biomarker for certain disorders. encyclopedia.pub

Picolinic Acid (PA) Synthesis and Role

Picolinic acid (PA) is an endogenous metabolite of L-tryptophan, synthesized via a side branch of the kynurenine pathway. nih.govnih.gov Its synthesis diverges from the quinolinic acid branch at the level of 2-amino-3-carboxymuconate semialdehyde (ACMS). The enzyme amino-β-carboxymuconate-semialdehyde-decarboxylase (ACMSD) converts ACMS to 2-aminomuconic semialdehyde, which then undergoes non-enzymatic conversion to picolinic acid. nih.gov

Picolinic acid has been reported to have a variety of biological effects, including neuroprotective, immunological, and anti-proliferative activities. nih.gov It is known to be a chelator of metal ions, which may contribute to some of its biological functions. nih.gov Within the central nervous system, picolinic acid may play a role in inflammatory disorders. nih.govnih.gov

Regulation of Kynurenine Metabolic Flux

The metabolic flux through the kynurenine pathway is tightly regulated at several key enzymatic steps. The initial and rate-limiting step is catalyzed by two different enzymes: tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO). nih.govnih.gov TDO is primarily found in the liver and is regulated by corticosteroids and the substrate L-tryptophan. nih.govfrontiersin.org In contrast, IDO is expressed in various extrahepatic tissues and is strongly induced by pro-inflammatory cytokines, particularly interferon-gamma (IFN-γ). nih.govfrontiersin.org

The branching of the pathway is also a critical point of regulation. The enzyme kynurenine 3-monooxygenase (KMO) directs the pathway towards the production of 3-hydroxykynurenine and subsequently quinolinic acid. frontiersin.orgresearchgate.net Conversely, kynurenine aminotransferases (KATs) divert kynurenine towards the synthesis of kynurenic acid. frontiersin.org The balance between KMO and KAT activities, which can be influenced by inflammatory mediators, determines the relative production of neurotoxic and neuroprotective metabolites. frontiersin.org Furthermore, the activity of ACMSD is a key determinant in shunting the pathway towards picolinic acid synthesis at the expense of quinolinic acid production. nih.govnih.gov The formation of transient enzyme complexes has also been proposed as a mechanism for regulating metabolite distribution and preventing the spontaneous cyclization of unstable intermediates. nih.govresearchgate.net

Cellular and Molecular Mechanisms of Kynurenine and Kynurenine Sulfate Actions

Receptor Interactions and Ligand-Binding

Kynurenine (B1673888) and its metabolites are recognized as ligands for several important receptors, leading to the modulation of diverse cellular functions.

Kynurenine is an endogenous agonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor. nih.govmedchemexpress.com Upon binding to kynurenine, the AHR translocates from the cytoplasm to the nucleus, where it dimerizes with the AHR Nuclear Translocator (ARNT). nih.govnih.gov This complex then binds to Xenobiotic Responsive Elements (XRE) in the promoter regions of target genes, initiating their transcription. nih.govmdpi.com

Activation of AHR by kynurenine has several downstream effects. It can induce the expression of enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1), which is responsible for the conversion of tryptophan to kynurenine, creating a positive feedback loop. nih.govfrontiersin.org This AHR-mediated signaling is involved in regulating immune responses, including the differentiation of T cells. medchemexpress.comnih.gov For instance, kynurenine-activated AHR can promote the development of anti-inflammatory regulatory T cells (Tregs). medchemexpress.commedchemexpress.com Kynurenic acid, a metabolite of kynurenine, is also a potent AHR ligand. mdpi.comnih.gov

Table 1: Kynurenine and AHR Interaction

| Interacting Molecule | Receptor | Mechanism of Action | Key Downstream Effects |

|---|---|---|---|

| Kynurenine | Aryl Hydrocarbon Receptor (AHR) | Agonist, leading to nuclear translocation and dimerization with ARNT. nih.govnih.gov | Induction of IDO1 expression, regulation of immune cell differentiation (e.g., Treg cells). nih.govmedchemexpress.comfrontiersin.orgmedchemexpress.com |

| Kynurenic Acid | Aryl Hydrocarbon Receptor (AHR) | Potent agonist. mdpi.comnih.gov | Modulation of immune responses. mdpi.com |

Kynurenic acid (KYNA), a direct metabolite of kynurenine, is a well-established modulator of glutamate (B1630785) receptors, which are crucial for excitatory synaptic transmission in the central nervous system. nih.govfrontiersin.org

NMDA Receptors: KYNA acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor. ul.iemdpi.com It preferentially blocks the glycine (B1666218) co-agonist site (GlycineB) on the NMDA receptor at micromolar concentrations. nih.govmdpi.com This action reduces the excitability of neurons and is considered neuroprotective by preventing excessive calcium influx that can lead to excitotoxicity. ul.ie At higher concentrations, KYNA can also competitively inhibit the glutamate binding site of the NMDA receptor. mdpi.com

AMPA Receptors: The interaction of KYNA with α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors is complex and concentration-dependent. nih.govresearchgate.net At low nanomolar to micromolar concentrations, KYNA can facilitate AMPA receptor responses, potentially acting as a positive allosteric modulator. nih.gov Conversely, at higher millimolar concentrations, it acts as a competitive antagonist. researchgate.netnih.gov

Metabotropic Glutamate Receptors (mGluRs): Kynurenic acid and other kynurenine pathway metabolites can also interact with metabotropic glutamate receptors. frontiersin.orgmdpi.com For example, xanthurenic acid, another tryptophan metabolite, has been shown to activate mGlu2 and mGlu3 receptors. nih.gov Cinnabarinic acid, a related compound, can activate mGlu4 receptors. nih.gov These interactions suggest a broader role for the kynurenine pathway in modulating glutamatergic neurotransmission.

Table 2: Kynurenic Acid (KYNA) and Glutamate Receptor Interactions

| Receptor Subtype | KYNA's Action | Concentration | Primary Effect |

|---|---|---|---|

| NMDA | Antagonist (Glycine site) | Micromolar (µM) | Neuroprotection, reduced excitotoxicity. nih.govul.iemdpi.com |

| NMDA | Antagonist (Glutamate site) | Millimolar (mM) | Inhibition of receptor function. mdpi.com |

| AMPA | Positive Allosteric Modulator | Nanomolar (nM) to Micromolar (µM) | Facilitation of receptor responses. nih.gov |

| AMPA | Competitive Antagonist | Millimolar (mM) | Inhibition of receptor responses. researchgate.netnih.gov |

| mGluRs | Modulator (via related metabolites) | N/A | Modulation of synaptic transmission. nih.govnih.gov |

Kynurenic acid is an endogenous agonist for the G protein-coupled receptor 35 (GPR35). nih.govfrontiersin.org GPR35 is expressed in various tissues, including the gastrointestinal tract and immune cells, as well as in the central nervous system. frontiersin.orgmdpi.com The activation of GPR35 by KYNA has been linked to anti-inflammatory effects. mdpi.com For example, in different types of leukocytes, KYNA has been shown to reduce inflammation by interacting with GPR35. mdpi.com However, the affinity of KYNA for GPR35 shows species-specific differences, being significantly higher in rodents than in humans. frontiersin.org

Kynurenic acid acts as a non-competitive antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR). frontiersin.orgnih.gov This inhibition occurs at submicromolar concentrations and is considered a negative allosteric modulation. nih.govcpn.or.kr The α7nAChR is involved in various cognitive processes, and its inhibition by KYNA may contribute to the cognitive impairments observed in conditions with elevated brain KYNA levels. cpn.or.krkarger.com The interaction is complex, as KYNA's inhibition of α7nAChRs can indirectly affect glutamatergic transmission, given that these receptors are located on glutamatergic nerve terminals. nih.gov

Intracellular Signaling Pathways and Kynurenine

Beyond direct receptor interactions, kynurenine and its metabolites influence key intracellular signaling cascades that regulate fundamental cellular processes.

Recent research has identified a link between the kynurenine pathway and the phosphoinositide 3-kinase (PI3K)-Akt signaling pathway, a critical regulator of cell proliferation, survival, and apoptosis. researchgate.netnih.gov Studies in the context of colorectal cancer have shown that kynurenine pathway metabolites, with the exception of kynurenic acid, can rapidly activate PI3K-Akt signaling. researchgate.netnih.govaacrjournals.org This activation promotes the nuclear translocation of β-catenin, enhances cellular proliferation, and confers resistance to apoptosis. nih.govaacrjournals.org The mechanism involves the inactivation of Glycogen Synthase Kinase 3β (GSK3β), a downstream target of Akt, which in its active state would typically promote the degradation of β-catenin. aacrjournals.orgmdpi.com This kynurenine-driven activation of the PI3K-Akt-GSK3β signaling axis highlights a direct role for kynurenine metabolism in promoting cell growth and survival. mdpi.com

STAT3 and BCL2 Pathway Involvement

The kynurenine pathway intersects with critical signaling cascades that govern cell survival and apoptosis, notably the Signal Transducer and Activator of Transcription 3 (STAT3) and B-cell lymphoma 2 (BCL2) pathway. Research in the context of gastric cancer has illuminated a mechanism whereby tumor-derived kynurenine contributes to chemoresistance by modulating this axis. nih.gov In this system, kynurenine acts on regulatory T cells (Tregs), inducing them to secrete higher levels of Interleukin-10 (IL-10). nih.gov This IL-10, in turn, acts on gastric cancer cells to promote resistance to chemotherapy agents like 5-fluorouracil. nih.gov

Mechanistically, the secreted IL-10 activates the STAT3/BCL2 signaling pathway within the cancer cells. nih.gov Knockout of STAT3 and the anti-apoptotic protein BCL2 was found to reverse the chemoresistance induced by Treg supernatant or by IL-10 directly. nih.gov This indicates that kynurenine can indirectly promote tumor cell survival under chemotherapeutic stress by fostering an immunosuppressive microenvironment that leverages the IL-10/STAT3/BCL2 signaling cascade. nih.gov Further supporting this connection, upregulation of Indoleamine 2,3-dioxygenase 1 (IDO1), the enzyme that initiates kynurenine production, has been associated with increased expression of the anti-apoptotic proteins BCL2 and BCL-XL. nih.gov

Influence on Cell Cycle Regulatory Proteins (e.g., p27)

Kynurenine and its metabolites exert significant influence over cell cycle progression through the modulation of key regulatory proteins, including the cyclin-dependent kinase (CDK) inhibitor p27 (also known as p27Kip1). A pivotal mechanism involves the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor for which kynurenine is a known agonist. In tumor-repopulating cells (TRCs), interferon-gamma (IFN-γ) can induce a state of dormancy via an IDO1-kynurenine-AhR-p27 dependent pathway. nih.govnih.gov In this cascade, IFN-γ signaling leads to the production of kynurenine, which then activates AhR. nih.gov This activation directly upregulates the transcription and expression of p27, which functions as a cell cycle inhibitory protein, inducing the TRCs into a dormant state that allows them to evade immune attack. nih.govnih.gov The effect is specific, as blocking AhR prevents the kynurenine-induced upregulation of p27. nih.gov

The influence of kynurenine metabolites on p27 extends to various cell types. In melanoma cells, both kynurenine and its downstream metabolite, kynurenic acid (KYNA), have been shown to increase the protein expression of p27Kip1. semanticscholar.org This upregulation of a CDK inhibitor is consistent with an antiproliferative effect. Similarly, overexpression of Tryptophan 2,3-dioxygenase (TDO), another enzyme that produces kynurenine, leads to increased expression of p27 and causes cell cycle arrest in the G1 phase. nih.govresearchgate.net Another tryptophan metabolite, 8-hydroxyquinaldic acid, which is an analog of KYNA, also increases p27Kip1 protein expression in a concentration-dependent manner in certain colon cancer cell lines. mdpi.com This collective evidence underscores the role of the kynurenine pathway in controlling cell proliferation by modulating the expression of critical cell cycle inhibitors like p27. nih.govnih.govsemanticscholar.orgmdpi.com

Interactive Table 1: Effect of Kynurenine Pathway Metabolites on Cell Cycle Proteins

| Metabolite/Pathway Component | Target Protein | Effect on Protein | Cell Type | Reference |

| Kynurenine (via AhR) | p27 | Upregulation | Tumor-Repopulating Cells | nih.gov |

| Kynurenine | p27Kip1 | Upregulation | Melanoma SK-MEL-3 Cells | semanticscholar.org |

| Kynurenic Acid (KYNA) | p27Kip1 | Upregulation | Melanoma SK-MEL-3 Cells | semanticscholar.org |

| TDO2 Overexpression | p27 | Upregulation | Not Specified | nih.govresearchgate.net |

| 8-Hydroxyquinaldic Acid | p27Kip1 | Upregulation | Colon Cancer LS-180 Cells | mdpi.com |

| IDO1 Upregulation | BCL2/BCL-XL | Upregulation | Not Specified | nih.gov |

Dual Roles in Oxidative Homeostasis

Metabolites of the kynurenine pathway exhibit a remarkable duality, capable of acting as both antioxidants and pro-oxidants. mdpi.comtandfonline.complos.org This functional plasticity is highly context-dependent, influenced by the specific metabolite, its concentration, the cellular redox state, and the surrounding microenvironment. plos.orgpreprints.orgmdpi.com This dual nature is central to the pathway's role in physiology and pathology, as a shift in balance between these opposing activities can contribute to either cellular protection or damage. preprints.orgpreprints.org

Antioxidant Properties of Kynurenine Metabolites

Several kynurenine pathway metabolites possess significant antioxidant capabilities, contributing to cellular defense against oxidative stress. L-kynurenine itself has been identified as an efficient scavenger of highly reactive species, particularly the hydroxyl radical (•OH) and peroxynitrite (ONOO−). nih.govnih.gov This scavenging activity allows kynurenine to directly mitigate oxidative damage to macromolecules like DNA and proteins. nih.govnih.gov While its protective effects were once attributed mainly to its conversion to kynurenic acid, recent evidence confirms that kynurenine possesses its own intrinsic scavenging activity. nih.govnih.gov

Kynurenic acid (KYNA) is widely recognized for its neuroprotective and antioxidant properties. preprints.orgmdpi.com It effectively scavenges reactive oxygen species (ROS) and can abolish ROS production induced by agents like iron(II) sulfate (B86663). nih.govmdpi.com The antioxidant mechanisms of kynurenines are diverse and include hydrogen atom donation, electron transfer, and metal ion chelation. plos.org Other metabolites also contribute to this protective profile. Picolinic acid, for instance, is a neuroprotective agent that exhibits antioxidant properties, partly through its capacity as a metal ion chelator. mdpi.com 3-Hydroxyanthranilic acid (3-HAA), despite also having pro-oxidant potential, can function as a potent ROS scavenger and co-antioxidant, helping to stabilize antioxidant systems. plos.orgpreprints.org

Pro-oxidant Effects of Kynurenine Metabolites

In contrast to their protective roles, certain kynurenine metabolites are potent pro-oxidants that can generate ROS and contribute to oxidative stress. The most prominent pro-oxidant is 3-hydroxykynurenine (3-HK). mdpi.com 3-HK readily undergoes autoxidation and redox cycling, leading to the production of ROS such as superoxide (B77818) radicals and hydrogen peroxide, which can induce mitochondrial dysfunction, neuronal damage, and apoptosis. mdpi.comnih.gov

Quinolinic acid (QUIN) also contributes to oxidative stress, particularly in the presence of iron ions. plos.orgpreprints.org It can trigger the production of free radicals, which damage cellular lipids, proteins, and DNA. mdpi.compreprints.org This activity is a key factor in its neurotoxicity. tandfonline.commdpi.com Even kynurenine itself can exhibit a pro-oxidant role under certain conditions. preprints.orgmdpi.com At elevated concentrations, kynurenine can induce apoptosis through the generation of ROS. nih.govmdpi.com This concentration-dependent shift from an antioxidant to a pro-oxidant highlights the delicate balance within the kynurenine pathway, where the accumulation of specific metabolites can overwhelm cellular defenses and promote oxidative damage. preprints.orgmdpi.commdpi.com

Interactive Table 2: Oxidative Roles of Kynurenine Pathway Metabolites

| Metabolite | Primary Role | Mechanism / Effect | Reference |

| L-Kynurenine | Antioxidant | Scavenges hydroxyl radicals (•OH) and peroxynitrite (ONOO−). nih.govnih.gov | nih.govnih.gov |

| Pro-oxidant | Induces ROS generation and apoptosis at high concentrations. preprints.orgnih.govmdpi.com | preprints.orgnih.govmdpi.com | |

| Kynurenic Acid (KYNA) | Antioxidant | Scavenges various Reactive Oxygen Species (ROS). plos.orgnih.govmdpi.com | plos.orgnih.govmdpi.com |

| 3-Hydroxykynurenine (3-HK) | Pro-oxidant | Undergoes redox cycling to generate ROS, leading to oxidative stress. mdpi.comnih.gov | mdpi.comnih.gov |

| Quinolinic Acid (QUIN) | Pro-oxidant | Induces free radical production, especially with iron ions. plos.orgmdpi.compreprints.org | plos.orgmdpi.compreprints.org |

| 3-Hydroxyanthranilic Acid (3-HAA) | Dual Role | Can act as a potent ROS scavenger (antioxidant) or generate ROS (pro-oxidant). plos.orgpreprints.org | plos.orgpreprints.org |

| Picolinic Acid (PA) | Antioxidant | Acts as a metal ion chelator and exhibits immunomodulatory effects. mdpi.com | mdpi.com |

Kynurenine Sulfate and Neurobiological Processes

Modulation of Neurotransmission and Neuronal Excitability

The kynurenine (B1673888) pathway, for which kynurenine is a central intermediate, plays a crucial role in regulating neuronal excitability primarily through its end-products that interact with glutamate (B1630785) receptors. frontiersin.org Systemic administration of L-kynurenine sulfate (B86663) is a common experimental method used to increase brain levels of kynurenine and its neuroactive metabolites. frontiersin.orgnih.gov

One of the key metabolites, kynurenic acid (KYNA), is a well-established antagonist at the glycine (B1666218) co-agonist site of N-methyl-D-aspartate (NMDA) receptors. mdpi.com This action allows KYNA to dampen glutamatergic neurotransmission, thereby reducing neuronal excitability and protecting against excitotoxicity, a process implicated in neuronal damage. mdpi.commdpi.com KYNA can also inhibit α7 nicotinic acetylcholine (B1216132) receptors (α7nAChRs), AMPA receptors, and kainate receptors, further contributing to the reduction of excitatory signaling. frontiersin.orgmdpi.com Interestingly, at lower concentrations, KYNA has been reported to act as an agonist at NMDA receptors. mdpi.com

Conversely, another downstream metabolite, quinolinic acid (QUIN), is a potent NMDA receptor agonist. jneurosci.org Overactivation of NMDA receptors by QUIN can lead to excessive calcium influx into neurons, resulting in excitotoxicity and cell death. mdpi.comnih.gov The balance between the neuroprotective effects of KYNA and the neurotoxic potential of QUIN is a critical factor in maintaining neuronal health.

Kynurenine itself can influence neurotransmission. It is a ligand for the aryl hydrocarbon receptor (AHR), a transcription factor that can modulate immune responses and neuroinflammation. frontiersin.orgmdpi.com Furthermore, kynurenine can cross the blood-brain barrier and its elevated concentrations are associated with the overexpression of glutamate receptors, leading to neuroexcitation. frontiersin.orgmdpi.com

The table below summarizes the effects of key kynurenine pathway metabolites on neurotransmission.

| Metabolite | Receptor/Target | Effect on Neurotransmission | Reference |

| Kynurenic Acid (KYNA) | NMDA Receptor (glycine site) | Antagonist (generally neuroprotective) | mdpi.compensoft.net |

| α7 Nicotinic Acetylcholine Receptor | Antagonist | frontiersin.orgmdpi.com | |

| AMPA/Kainate Receptors | Antagonist | mdpi.com | |

| G-protein coupled receptor 35 (GPR35) | Agonist | frontiersin.orgnih.gov | |

| Quinolinic Acid (QUIN) | NMDA Receptor | Agonist (neurotoxic) | mdpi.comjneurosci.org |

| Kynurenine (KYN) | Aryl Hydrocarbon Receptor (AHR) | Agonist (modulates neuroinflammation) | frontiersin.orgmdpi.com |

| Glutamate Receptors | Agonist (at high concentrations) | mdpi.com |

Kynurenine Sulfate in Neuroinflammation and Neurotoxicity

The kynurenine pathway is intricately linked to neuroinflammatory processes. Pro-inflammatory cytokines can activate the enzyme indoleamine 2,3-dioxygenase (IDO), which is the first and rate-limiting step in the kynurenine pathway, leading to an increased conversion of tryptophan to kynurenine. clinmedkaz.orgmdpi.com This shift in tryptophan metabolism can have dual consequences for the brain.

On one hand, some metabolites of the kynurenine pathway possess anti-inflammatory properties. For instance, kynurenine itself can activate the AHR, which can lead to the differentiation of regulatory T-cells and dampen pro-inflammatory responses. frontiersin.org

On the other hand, an overactivation of the kynurenine pathway can lead to the accumulation of neurotoxic metabolites. mdpi.com Quinolinic acid, in addition to its excitotoxic properties, can promote neuroinflammation by inducing the production of pro-inflammatory cytokines and chemokines in glial cells. frontiersin.orgmdpi.com Another metabolite, 3-hydroxykynurenine (3-HK), is a potent free-radical generator that contributes to oxidative stress and neuronal damage. mdpi.com The accumulation of these neurotoxic compounds is a key factor in the neurotoxicity associated with the kynurenine pathway. nih.govclinmedkaz.org

The neurotoxic effects of these metabolites are linked to several mechanisms, including:

Excitotoxicity: Excessive activation of NMDA receptors by QUIN. mdpi.comnih.gov

Oxidative Stress: Production of reactive oxygen species by 3-HK and QUIN. nih.govmdpi.com

Mitochondrial Dysfunction: Impairment of cellular energy production. mdpi.com

This compound in Specific Neurological and Psychiatric Conditions

Alterations in the kynurenine pathway have been implicated in the pathophysiology of various neurological and psychiatric disorders.

Schizophrenia and Psychotic Disorders

Research suggests a potential link between elevated levels of kynurenic acid in the brain and the cognitive deficits observed in schizophrenia. frontiersin.org The antagonistic effect of KYNA on NMDA and α7nACh receptors, both of which are crucial for cognitive function, is thought to contribute to these impairments. frontiersin.org Studies have explored the use of L-kynurenine sulfate administration in animal models to elevate brain KYNA levels and study the resulting behavioral changes relevant to schizophrenia. nih.gov

Neurodegenerative Diseases (Alzheimer's Disease, Huntington's Disease, Parkinson's Disease)

In neurodegenerative diseases such as Alzheimer's, Huntington's, and Parkinson's disease, there is evidence of an imbalance in the kynurenine pathway, often characterized by an increase in neurotoxic metabolites like QUIN and 3-HK and a relative decrease in the neuroprotective KYNA. mdpi.commdpi.com This imbalance contributes to the ongoing neurodegeneration through mechanisms of excitotoxicity, oxidative stress, and neuroinflammation. mdpi.commdpi.com The involvement of the kynurenine pathway in these diseases has made it a target for potential therapeutic interventions. mdpi.comresearchgate.net

The following table highlights the observed changes in key kynurenine pathway metabolites in different neurodegenerative diseases.

| Disease | Kynurenic Acid (KYNA) | Quinolinic Acid (QUIN) | 3-Hydroxykynurenine (3-HK) | Implication | Reference |

| Alzheimer's Disease | Reduced levels linked to pathology | Elevated levels linked to pathology | Elevated levels linked to pathology | Increased neurotoxicity | mdpi.com |

| Huntington's Disease | Reduced levels linked to pathology | Elevated levels linked to pathology | Elevated levels linked to pathology | Increased neurotoxicity and excitotoxicity | mdpi.com |

| Parkinson's Disease | Considered neuroprotective | Implicated in neurotoxic processes | Implicated in neurotoxic processes | Inflammatory and neurotoxic involvement | mdpi.com |

Ischemic Brain Injury and Stroke

Following an ischemic event like a stroke, a cascade of inflammatory and excitotoxic processes is initiated in the brain. clinmedkaz.org The kynurenine pathway is activated during this acute phase, leading to an accumulation of neurotoxic metabolites such as QUIN and 3-HK, which can exacerbate neuronal damage. clinmedkaz.org The release of pro-inflammatory cytokines enhances the activity of IDO, further shunting tryptophan metabolism towards the production of these harmful compounds. clinmedkaz.org

Multiple Sclerosis Pathophysiology

In multiple sclerosis (MS), a chronic inflammatory demyelinating disease of the central nervous system, the kynurenine pathway is also dysregulated. mdpi.com Kynurenine metabolites are believed to contribute to the neuroinflammation and neurodegeneration seen in MS. mdpi.com Specifically, these metabolites can have direct toxic effects on neurons and glial cells, which are central to the pathology of the disease. mdpi.com Quinolinic acid is considered an established neurotoxic agent in the context of MS. mdpi.com

Mood Disorders and Depression

The kynurenine pathway, the primary metabolic route for the essential amino acid tryptophan, is increasingly implicated in the pathophysiology of mood disorders, including Major Depressive Disorder (MDD) and Bipolar Disorder (BD). wikipedia.orgnih.gov Dysregulation of this pathway, often triggered by inflammation and stress, can lead to an imbalance in neuroactive metabolites that influence brain function and mood. mdpi.comnih.govmedrxiv.org Proinflammatory cytokines, which are often elevated in depressed patients, can activate the enzyme indoleamine 2,3-dioxygenase (IDO), shunting tryptophan metabolism away from serotonin (B10506) synthesis and towards the kynurenine pathway. mdpi.comtandfonline.com This shift is believed to contribute to depressive symptoms through at least two mechanisms: a potential reduction in serotonin availability and the production of neuroactive kynurenine metabolites. tandfonline.comnih.gov

Research has consistently pointed to a metabolic imbalance within the kynurenine pathway in individuals with mood disorders. nih.gov Specifically, studies often report a shift towards the production of the neurotoxic N-methyl-D-aspartate (NMDA) receptor agonist, quinolinic acid (QUIN), and away from the neuroprotective NMDA receptor antagonist, kynurenic acid (KYNA). mdpi.comaah.orgmdpi.com This imbalance, reflected in a lower KYNA/QUIN ratio, has been observed in patients with depression and is thought to contribute to glutamatergic overactivity and neurotoxicity, which are associated with the pathophysiology of depression. frontiersin.orgnih.govjournaltxdbu.com

Several meta-analyses have confirmed alterations in kynurenine metabolites in mood disorders. One analysis of 101 studies found that while tryptophan and kynurenine levels were decreased across MDD and BD, kynurenic acid was also decreased specifically in mood disorders, but not in schizophrenia. nih.gov This suggests a preferential metabolism of kynurenine towards the quinolinic acid branch in depression. nih.gov Another meta-analysis focusing on severe affective disorders found significantly increased levels of the neurotoxic QUIN and significantly decreased levels of the neuroprotective KYNA. mdpi.com However, the findings are not always consistent across all studies; a 2018 meta-analysis found decreased levels of kynurenine in unipolar depression but no significant differences in tryptophan levels or the kynurenine/tryptophan ratio, highlighting the complexity of these interactions. nih.gov Genetic factors that increase circulating kynurenine levels have also been found to proportionally increase the risk for depression. medrxiv.org

Research Findings on Kynurenine Pathway Metabolites in Depression

| Study Finding | Disorder(s) | Key Metabolite Changes | Implication | Citation |

|---|---|---|---|---|

| Meta-analysis of 101 studies | MDD, BD | ↓ Tryptophan, ↓ Kynurenine, ↓ Kynurenic Acid, ↓ KYNA/QUIN ratio | Shift from serotonin to kynurenine pathway, with a further shift toward the neurotoxic QUIN branch in mood disorders. | nih.gov |

| Meta-analysis of severe affective disorders | Severe MDD/BD | ↑ Quinolinic Acid (neurotoxic), ↓ Kynurenic Acid (neuroprotective) | An imbalance favoring neurotoxicity is present in severe forms of depression. | mdpi.commdpi.com |

| Systematic Review | MDD | ↓ Kynurenic Acid, ↑ Quinolinic Acid | Imbalance between neuroprotective and neurotoxic metabolites is frequently identified in patients. | aah.org |

| Clinical Study | MDD | ↓ KYNA, ↓ KYNA/KYN ratio, ↓ KYNA/QUIN ratio | Reduced neuroprotection and metabolic imbalance are potential diagnostic biomarkers for MDD. | frontiersin.org |

| Genetic Study | Depression | Genetic factors increasing circulating kynurenine | Elevated kynurenine levels are proportionally associated with an increased risk of depression. | medrxiv.org |

Chronic Pain Conditions

The kynurenine pathway is significantly involved in the pathophysiology of chronic pain, acting as a crucial link between the immune system and the nervous system. frontiersin.orgresearchgate.net In various chronic pain conditions, such as neuropathic pain, fibromyalgia, and chronic lower back pain, neuroinflammation triggers the activation of the kynurenine pathway. nih.govfrontiersin.orgiasp-pain.org Pro-inflammatory cytokines lead to the upregulation of the enzyme IDO1, which increases the catabolism of tryptophan down the kynurenine pathway. frontiersin.org This process generates several bioactive metabolites that can modulate pain sensitivity. frontiersin.org

A key aspect of this pathway's role in pain is the balance between its neuroprotective and pronociceptive (pain-promoting) metabolites. mdpi.com Kynurenic acid (KYNA) is generally considered to have antinociceptive properties, partly through its modulation of glutamate receptors. mdpi.com In contrast, quinolinic acid (QUIN) is known to be an excitotoxin that can facilitate pain by activating NMDA receptors. mdpi.commdpi.com In states of chronic pain, there is often an imbalance favoring the production of pronociceptive compounds like QUIN. frontiersin.orgmdpi.com For instance, in neuropathic pain models, activation of microglia and macrophages leads to an imbalance with increased QUIN production relative to the KYNA produced by astrocytes. mdpi.com

Clinical and preclinical studies have demonstrated these alterations in various pain syndromes. Patients with chronic back pain have shown elevated plasma IDO1 activity and an increased kynurenine/tryptophan ratio compared to healthy controls. frontiersin.org Similarly, in diabetic neuropathic pain, the kynurenine/tryptophan ratio was found to be increased and positively correlated with pain intensity. mq.edu.au In fibromyalgia, a condition characterized by widespread chronic pain and often co-morbid with depression, dysregulation of tryptophan metabolism is also evident, with interconnected pathways potentially contributing to central sensitization. aah.orgmdpi.com The sustained catabolism of tryptophan during chronic inflammation may also limit its availability for the synthesis of serotonin, a neurotransmitter involved in descending pain-inhibitory pathways, thereby further contributing to pain perception. frontiersin.org

Involvement of the Kynurenine Pathway in Chronic Pain Conditions

| Pain Condition | Key Research Finding | Metabolite Alteration | Citation |

|---|---|---|---|

| General Chronic Pain | Inflammation activates the KYN and BH4 pathways, generating bioactive metabolites that modulate pain sensitivity. | ↑ Quinolinic Acid (pronociceptive) | frontiersin.org |

| Chronic Back Pain | Patients showed elevated plasma IDO1 activity compared to controls. | ↑ Kynurenine/Tryptophan ratio | frontiersin.org |

| Diabetic Neuropathic Pain | The KYN/TRP ratio, a marker of IDO activity, was increased and positively correlated with pain intensity. | ↑ Kynurenine/Tryptophan ratio | mq.edu.au |

| Fibromyalgia | Dysregulation of tryptophan metabolism, with an imbalance between KYNA and QUIN, is linked to pain and depression. | Imbalance of ↓ KYNA and ↑ QUIN | mdpi.com |

| Chronic Arthritis Inflammatory Pain | A rat model showed a reduced serotonin/tryptophan ratio and an elevated kynurenine/tryptophan ratio. | ↑ Kynurenine/Tryptophan ratio | nih.gov |

Cognitive Functions and Memory Formation

The kynurenine pathway plays a significant, yet complex, role in modulating cognitive functions and memory formation. nih.gov Its influence is primarily mediated by its neuroactive metabolites, which can alter the activity of crucial neurotransmitter systems, including the glutamatergic and cholinergic systems. nih.govplos.org The systemic administration of L-kynurenine sulfate in animal models has been a key tool for investigating these effects, as it leads to a rapid elevation of its downstream metabolite, kynurenic acid (KYNA), in the brain. nih.govfrontiersin.org

KYNA is a well-established antagonist at multiple receptors involved in learning and memory. plos.org It blocks the glycine co-agonist site of the NMDA receptor and also antagonizes the α7 nicotinic acetylcholine receptor (α7nAChR). plos.orgfrontiersin.orgmdpi.com Both of these receptors are critical for synaptic plasticity and cognitive processes. mdpi.com Consequently, elevated levels of KYNA have been linked to cognitive impairments. researchgate.net For example, studies in mice have shown that systemic administration of a high dose of L-kynurenine sulfate completely abolished the formation of object recognition memory. nih.govnih.gov This disruption in memory was associated with altered neuronal activity in the hippocampus and striatum, key brain regions for memory. nih.govnih.gov

However, the relationship between kynurenine metabolites and cognition is not straightforward and can be concentration-dependent. While moderate to high concentrations of KYNA appear to impair cognitive function, some research suggests that low concentrations might enhance memory. mdpi.com Conversely, inhibiting the enzyme kynurenine aminotransferase-II (KAT-II), which synthesizes KYNA, has been shown to lower brain KYNA levels and improve performance in memory and spatial learning tasks in animal models. plos.org This cognitive enhancement is linked to increased levels of glutamate and acetylcholine. plos.org Therefore, the balance of kynurenine pathway metabolites is critical; disruptions that lead to excessive KYNA can impair cognitive function, making the pathway a significant target for understanding and potentially treating cognitive deficits seen in various neurological and psychiatric disorders. nih.govcore.ac.uk

Effects of Kynurenine Pathway Modulation on Cognition and Memory

| Experimental Model/Study Type | Manipulation | Observed Cognitive/Behavioral Effect | Underlying Mechanism | Citation |

|---|---|---|---|---|

| C57Bl/6j Mice | Systemic administration of L-kynurenine sulfate (300 mg/kg) | Abolished object recognition memory; increased anxiety-like behavior. | Rapid elevation of brain KYNA; decreased c-Fos expression in hippocampus and striatum. | nih.govnih.gov |

| Animal Studies (Rats, Primates) | Application of KAT-II inhibitors (lowers KYNA) | Improved performance in memory and spatial learning tasks. | Increased levels of glutamate, acetylcholine, and dopamine. | plos.org |

| Mice Model | Passive avoidance experiment with direct KYNA administration | Moderate-high KYNA concentrations impaired cognitive function; low concentrations enhanced memory. | Concentration-dependent effects of KYNA on neurotransmission. | mdpi.com |

| C57Bl/6 Mice | Systemic L-kynurenine sulfate administration | Disrupted object recognition memory and altered behavior in open field tests. | Increased brain KYNA levels affecting synaptic transmission. | nih.govmdpi.com |

Kynurenine Sulfate in Immunological and Inflammatory Responses

Kynurenine (B1673888) Pathway Activation in Immune Cells

The kynurenine pathway is a critical regulator of the immune system, promoting immunosuppression in response to inflammation or infection. nih.gov The activation of this pathway is a key event in various immune cells, leading to the production of kynurenine and its subsequent metabolites.

Role in Macrophages and Dendritic Cells

Macrophages and dendritic cells (DCs) are central to the initiation and regulation of immune responses. The kynurenine pathway is constitutively present in these antigen-presenting cells (APCs). frontiersin.orgmdpi.com Pro-inflammatory signals, such as those from cytokines like interferon-gamma (IFN-γ), activate the enzyme indoleamine 2,3-dioxygenase (IDO1), the first and rate-limiting step in tryptophan catabolism. viamedica.plviamedica.pl This activation leads to the conversion of tryptophan into kynurenine within these cells. nih.gov

Kynurenine and its metabolites, including kynurenic acid (KYNA), can then act in an autocrine or paracrine manner. For instance, kynurenine can activate the aryl hydrocarbon receptor (AhR), a transcription factor present in all innate immune cells. nih.govmdpi.com This activation in DCs can lead to a feedback loop that amplifies IDO1 expression, suppresses the expression of stimulatory molecules, and promotes the production of anti-inflammatory cytokines. nih.gov In macrophages, kynurenine pathway activation can downregulate inflammatory responses. nih.gov Specifically, KYNA has been shown to alleviate inflammatory responses by inhibiting monocytes and macrophages. mdpi.com

Table 1: Kynurenine Pathway in Macrophages and Dendritic Cells

| Cell Type | Key Enzyme | Activating Signals | Effects of Pathway Activation |

|---|---|---|---|

| Macrophages | IDO1 | IFN-γ, LPS | Suppression of inflammatory responses, production of anti-inflammatory cytokines. |

| Dendritic Cells | IDO1 | IFN-γ, TLR ligands | Suppression of T cell proliferation, induction of regulatory T cells (Tregs), decreased expression of co-stimulatory molecules. nih.gov |

Modulation of T Lymphocyte Subsets (Tregs, Th1, Th2, Th17)

The metabolites of the kynurenine pathway exert a profound influence on the differentiation and function of various T lymphocyte subsets, thereby shaping the adaptive immune response.

Regulatory T cells (Tregs): Kynurenine promotes the differentiation of naïve CD4+ T cells into immunosuppressive Foxp3+ regulatory T cells (Tregs). nih.govnih.gov This is largely mediated through the activation of the AhR. mdpi.comnih.gov The induction of Tregs is a key mechanism by which the kynurenine pathway maintains immune tolerance and prevents excessive immune responses. mdpi.com

T helper 17 (Th17) cells: Kynurenine and its derivatives play a crucial role in the balance between Tregs and pro-inflammatory Th17 cells. mdpi.com Activation of the AhR by kynurenine not only promotes Treg differentiation but also inhibits the development of Th17 cells. mdpi.comnih.gov This reciprocal regulation is critical in controlling autoimmune and inflammatory conditions. Some studies suggest that under certain conditions, such as in the presence of IL-6, Tregs can convert to a Th17-like phenotype. nih.gov

Kynurenine Sulfate's Influence on Cytokine Production and Immune Homeostasis

The kynurenine pathway and its metabolites are deeply intertwined with the cytokine network, playing a pivotal role in maintaining immune homeostasis. Activation of the kynurenine pathway is often induced by pro-inflammatory cytokines such as IFN-γ, IL-1, and TNF. mdpi.com In turn, the metabolites of this pathway can regulate cytokine production, creating a feedback loop that controls the intensity and duration of the immune response. mdpi.com

Kynurenine Sulfate (B86663) in Systemic and Local Inflammatory Conditions

Dysregulation of the kynurenine pathway has been implicated in the pathogenesis of various inflammatory and autoimmune diseases.

Autoimmune Diseases (e.g., Rheumatic Diseases, Systemic Lupus Erythematosus)

In chronic autoimmune conditions like rheumatic diseases and systemic lupus erythematosus (SLE), the kynurenine pathway is often overactivated. mdpi.comnih.gov This is driven by the high levels of pro-inflammatory cytokines, particularly interferons, that characterize these diseases. viamedica.plviamedica.pl

Studies have shown that patients with SLE have elevated plasma levels of kynurenine and a higher kynurenine-to-tryptophan ratio, which is an indicator of increased IDO activity. viamedica.plviamedica.pl This activation of the kynurenine pathway is observed in both active and inactive disease states. viamedica.pl While the pathway's central role is to inhibit inflammatory processes and prevent autoimmunity, its chronic overactivation in these diseases may contribute to certain symptoms and disease manifestations. viamedica.plviamedica.pl For example, the severity of fatigue in SLE patients has been positively correlated with serum levels of kynurenine. nih.gov

Table 2: Kynurenine Pathway Metabolites in Rheumatic Diseases

| Disease | Key Findings | Reference |

|---|---|---|

| Systemic Lupus Erythematosus (SLE) | Increased plasma kynurenine and KYN/TRP ratio. viamedica.plviamedica.pl Lower tryptophan levels. plos.org | viamedica.pl, viamedica.pl, plos.org |

| Rheumatoid Arthritis (RA) | Altered tryptophan metabolism with higher levels of pro-inflammatory kynurenine pathway metabolites. explorationpub.com | explorationpub.com |

| Primary Sjögren's Syndrome (pSS) | Elevated IDO expression due to high IFN levels. viamedica.pl | viamedica.pl |

Inflammatory Bowel Disease (IBD)

In inflammatory bowel disease (IBD), which includes Crohn's disease and ulcerative colitis, the balance of tryptophan metabolism is significantly shifted towards the kynurenine pathway. oup.commdpi.com This is driven by the chronic intestinal inflammation that characterizes IBD. mdpi.com

Transcriptomic and metabolomic studies have revealed that in IBD patients, there is an enhanced kynurenine pathway in the gut, with increased expression of key enzymes like IDO1. mdpi.com This leads to elevated levels of kynurenine in the blood, stool, and colonic tissues of IBD patients, particularly during active inflammation. mdpi.com While the activation of the kynurenine pathway can be seen as an attempt to suppress the intestinal inflammation, the resulting metabolic shifts are strongly associated with the disease state. oup.com For instance, a reduction in kynurenine pathway metabolites has been associated with diet-induced and sustained remission in pediatric Crohn's disease. oup.com

Sepsis and Immune Suppression

Sepsis is characterized by a dysregulated host response to infection, often leading to life-threatening organ dysfunction. The kynurenine pathway plays a dual role in the pathophysiology of sepsis. nih.gov

In the initial stages of sepsis, the activation of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1) can lead to strong pro-inflammatory effects, potentially causing tissue damage and septic shock. nih.govnih.gov Subsequently, the depletion of tryptophan and the accumulation of kynurenine and its metabolites contribute to a state of immunosuppression. nih.govnih.gov This later phase, often termed sepsis-associated immunosuppression, can impair the body's ability to clear the primary infection and increase susceptibility to secondary infections. nih.govkarger.com

The immunosuppressive effects are mediated through several mechanisms, including the impairment of T-cell function. karger.com The generation of kynurenines leads to the depletion of effector T cells through increased apoptosis and decreased proliferation and activation. karger.comresearchgate.net Furthermore, kynurenine promotes the generation of regulatory T cells (Tregs), which further dampen the immune response. karger.comresearchgate.net

IDO1 activity, which can be estimated by the kynurenine/tryptophan (KYN/TRP) ratio, has been linked to clinical outcomes in sepsis. karger.com Elevated IDO1 activity is associated with impaired monocyte function and sepsis-induced immune dysfunction. nih.gov Studies have shown that the KYN/TRP ratio is increased in sepsis patients and correlates with markers of inflammation and disease severity. plos.org

Table 1: Research Findings on Kynurenine Pathway in Sepsis

| Finding | Organism/Model | Key Outcome | Reference |

|---|---|---|---|

| Increased IDO1 activity and kynurenine levels are associated with sepsis-induced immunosuppression. | Human | Impaired T-cell function, increased Tregs. | karger.comresearchgate.net |

| The KYN/TRP ratio is elevated in sepsis and correlates with disease severity. | Human | Potential prognostic marker. | plos.org |

| Inhibition of IDO1 in a mouse model of sepsis improved survival rates. | Murine | Reduced pro-inflammatory cytokines. | mdpi.com |

Viral Infections (e.g., SARS-CoV-2/COVID-19)

The kynurenine pathway is significantly implicated in the pathogenesis of viral infections, including that caused by SARS-CoV-2, the virus responsible for COVID-19. nih.gov Altered tryptophan metabolism is a prominent feature of COVID-19, with studies showing a decrease in tryptophan levels and a corresponding increase in kynurenine. jci.org This shift is proportional to disease severity and correlates with levels of inflammatory markers like interleukin-6 (IL-6). jci.org

The activation of the kynurenine pathway in COVID-19 is largely driven by the induction of IDO1 by pro-inflammatory cytokines, such as interferon-gamma (IFN-γ). nih.gov This leads to an accelerated degradation of tryptophan. nih.gov The resulting increase in kynurenine and other metabolites can modulate immune responses, potentially contributing to both the inflammatory and immunosuppressive phases of the disease. nih.govjci.org

Several studies have highlighted the association between an elevated KYN/TRP ratio and the severity and mortality of COVID-19. medrxiv.orgnih.govnih.gov This ratio has been proposed as a potential biomarker for predicting disease progression and adverse outcomes. medrxiv.orgnih.gov The increase in kynurenine may contribute to the "cytokine storm" observed in severe COVID-19 and the subsequent immune dysregulation. researchgate.netfrontiersin.org

Research has also explored the role of the kynurenine pathway in other viral infections. For instance, in a mouse model of acute viral myocarditis, increased IDO activity led to higher kynurenine levels, which in turn suppressed the production of type I interferons and enhanced viral replication. aai.org Inhibition of the kynurenine pathway in this model resulted in improved survival. aai.org Similarly, studies on Zika virus have shown that blocking the IDO1 enzyme can reduce virus-induced neuronal death. frontiersin.org

Table 2: Kynurenine Pathway in Viral Infections

| Virus | Finding | Implication | Reference |

|---|---|---|---|

| SARS-CoV-2 | Increased KYN/TRP ratio correlates with disease severity and mortality. | Potential prognostic biomarker. | medrxiv.orgnih.govnih.gov |

| SARS-CoV-2 | Altered tryptophan metabolism correlates with IL-6 levels. | Link between kynurenine pathway and inflammation. | jci.org |

| Encephalomyocarditis virus (EMCV) | IDO inhibition improved survival in a mouse model. | Therapeutic potential for targeting the pathway. | aai.org |

Drug-Induced Inflammatory Syndromes (e.g., Interstitial Lung Diseases)

The kynurenine pathway is also involved in drug-induced inflammatory syndromes, such as drug-induced interstitial lung disease (DILD). DILD is a serious form of lung injury caused by various medications. researcher.life

Recent research has identified kynurenine and another kynurenine pathway metabolite, quinolinic acid, as promising serum biomarkers for DILD. researcher.lifenih.gov Studies have shown that the serum levels of kynurenine and the KYN/TRP ratio are significantly elevated in patients with acute DILD compared to those who have recovered or have other lung diseases. nih.govresearchgate.net The levels of these biomarkers were also found to be positively correlated with serum C-reactive protein concentrations in DILD patients, suggesting a link to inflammation. nih.govresearchgate.net

In vitro experiments have demonstrated that inflammatory stimuli, particularly interferon-gamma, can activate the kynurenine pathway in macrophage-like cells and lung endothelial cells, leading to increased production of kynurenine. nih.govresearchgate.net This suggests that the inflammatory environment created by certain drugs can trigger the upregulation of the kynurenine pathway, contributing to the pathology of DILD. istry.org The elevation of kynurenine and quinolinic acid appears to be specific to the acute phase of DILD, and their levels decrease upon recovery, highlighting their potential utility in monitoring the disease. nih.gov

Table 3: Kynurenine Pathway in Drug-Induced Interstitial Lung Disease (DILD)

| Finding | Cell/Sample Type | Key Observation | Reference |

|---|---|---|---|

| Serum kynurenine and KYN/TRP ratio are elevated in acute DILD patients. | Human Serum | Potential diagnostic and monitoring biomarkers. | nih.govresearchgate.net |

| Kynurenine levels correlate with C-reactive protein in DILD patients. | Human Serum | Association with inflammation. | nih.govresearchgate.net |

Kynurenine Sulfate in Cancer Biology

Kynurenine (B1673888) Pathway Activation and Tumor Progression

The kynurenine pathway is the primary route for tryptophan metabolism in the body. nih.gov In the context of cancer, this pathway is often hijacked by tumor cells to their advantage. nih.gov The initial and rate-limiting step of this pathway is catalyzed by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). bio-techne.comfrontiersin.org Many tumors exhibit upregulated expression and activity of these enzymes. nih.gov

The activation of IDO and TDO is frequently triggered by pro-inflammatory cytokines such as interferon-gamma (IFN-γ), which are present in the tumor microenvironment. mdpi.comiiarjournals.org This leads to increased conversion of tryptophan into kynurenine. mdpi.comfrontiersin.org The resulting accumulation of kynurenine and depletion of tryptophan in the local environment enhances neoplastic progression by suppressing the immune system's ability to attack cancer cells. mdpi.comnih.gov Furthermore, high expression of IDO1 and TDO2 has been associated with tumor differentiation, distant metastasis, and poor clinical outcomes in various solid tumors. mdpi.com The kynurenine pathway's activation is not just a consequence of the tumor's presence but an active mechanism that promotes its growth and spread. nih.govup.ac.za

Role in Tumor Immune Evasion

One of the most well-documented roles of kynurenine in cancer is its potent immunosuppressive activity, which allows tumors to evade the host's immune system. tandfonline.comnih.gov This is achieved through several mechanisms that disrupt the normal functioning of immune cells, particularly T cells and Natural Killer (NK) cells. nih.govbio-techne.com

The accumulation of kynurenine in the tumor microenvironment leads to:

T-cell anergy and apoptosis: Kynurenine can induce a state of unresponsiveness (anergy) and programmed cell death (apoptosis) in effector T cells, which are crucial for killing cancer cells. mdpi.comfrontiersin.org

Inhibition of T-cell and NK cell proliferation: Both the depletion of tryptophan and the presence of kynurenine inhibit the proliferation and activity of T cells and NK cells. mdpi.combio-techne.com

Promotion of regulatory T cells (Tregs): Kynurenine promotes the differentiation and activity of Tregs, a specialized subset of T cells that suppress the immune response. mdpi.combio-techne.com These IDO-activated Tregs can further enhance immunosuppression by inducing IDO1 expression in other immune cells like dendritic cells. mdpi.com

Activation of the Aryl Hydrocarbon Receptor (AHR): Kynurenine acts as a ligand for the Aryl Hydrocarbon Receptor (AHR), a transcription factor found in various immune cells. nih.govfrontiersin.org Activation of AHR by kynurenine triggers a signaling cascade that suppresses antitumor immune responses. nih.govaacrjournals.org This interaction can lead to the generation of regulatory T cells and suppress the function of effector T cells. nih.govaai.org

This multifaceted suppression of the anti-cancer immune response creates a tolerant microenvironment that facilitates tumor growth and survival. nih.govtandfonline.com

Kynurenine's Influence on Cancer Cell Proliferation and Apoptosis

Beyond its effects on the immune system, kynurenine can also directly impact cancer cells in a cell-autonomous manner, influencing their proliferation and survival. aacrjournals.orgnih.gov

Promotion of Proliferation: In some cancers, such as colorectal cancer, kynurenine has been shown to promote cancer cell proliferation. mdpi.comaacrjournals.org This can occur through the activation of signaling pathways like the PI3K-Akt pathway and by acting as an oncometabolite that fuels cancer cell growth. aacrjournals.orgnih.gov The kynurenine-AHR signaling axis is also implicated in driving the expression of genes necessary for cell growth. nih.gov

Inhibition of Apoptosis: Kynurenine can protect cancer cells from apoptosis (programmed cell death). aacrjournals.org For instance, it has been found to shield colorectal cancer cells from apoptosis induced by inflammatory signals or cellular stress, thereby promoting neoplastic cell survival. aacrjournals.org

However, the effects of kynurenine on proliferation and apoptosis can be context-dependent. In some experimental settings, L-kynurenine has demonstrated antiproliferative effects and induced apoptosis in certain tumor cell lines. physiology.orgup.ac.za This suggests that the influence of kynurenine on these processes may vary depending on the cancer type and the specific molecular context.

Kynurenine in Specific Malignancies

The role of the kynurenine pathway has been investigated in various types of cancer, with distinct findings in different malignancies.

In gastric cancer, the kynurenine pathway is linked to disease pathogenesis and prognosis. spandidos-publications.com

Elevated expression of IDO is associated with increased activity of immunosuppressive T-regulatory cells, contributing to a tumor-favoring microenvironment. spandidos-publications.com

Metabolites of the kynurenine pathway, including kynurenine itself, are found at significantly higher levels in gastric cancer tissues. spandidos-publications.com

Studies have identified tryptophan and kynurenine as potential biomarkers for gastric cancer, with their metabolism being activated during the disease. mdpi.comresearchgate.netmdpi.com

Table 1: Kynurenine Pathway in Gastric Cancer

| Finding | Implication | Reference |

|---|---|---|

| Increased IDO expression | Enhanced immunosuppressive T-regulatory cell activity. | spandidos-publications.com |

| Higher kynurenine levels in tissue | Indicates pathway activation in the tumor microenvironment. | spandidos-publications.com |

The kynurenine pathway plays a crucial role in the development and progression of colorectal cancer (CRC). frontiersin.org

IDO1 overexpression is considered a poor prognostic marker and is associated with more aggressive phenotypes of CRC. mdpi.comsemanticscholar.org

Kynurenine functions as an oncometabolite in colon cancer, promoting cancer cell proliferation through mechanisms that include the activation of the AHR and PI3K-Akt signaling. aacrjournals.orgnih.gov

The pathway also contributes to immune evasion in CRC by suppressing T-cell activation and promoting an immunosuppressive environment. elsevier.es

Downstream enzymes of the pathway, such as kynurenine 3-monooxygenase (KMO), are also implicated, with higher expression linked to increased metastasis and poorer survival. frontiersin.org

Table 2: Kynurenine Pathway in Colorectal Cancer

| Finding | Implication | Reference |

|---|---|---|

| High IDO1/TDO2 expression | Associated with aggressive phenotypes and poor prognosis. | mdpi.comsemanticscholar.orgnih.gov |

| Kynurenine as an oncometabolite | Drives cancer cell proliferation and inhibits apoptosis. | aacrjournals.orgnih.gov |

| Kynurenine promotes immune escape | Suppresses T-cell function and increases PD-L1 expression. | elsevier.es |

In glioblastoma (GBM), the most aggressive primary brain tumor, the kynurenine pathway is a key mechanism of immune suppression and tumor progression. aacrjournals.orgnih.goviiarjournals.org

The TDO-kynurenine-AHR signaling pathway is particularly important in glioma, suppressing antitumor immune responses and promoting tumor cell survival and motility. nih.govaacrjournals.org

The pathway's activation contributes to the profound immunosuppressive microenvironment characteristic of GBM, which includes the suppression of T-cell function and the expansion of regulatory T cells. nih.govmdpi.com

Targeting the kynurenine pathway, including the enzymes IDO1 and TDO2, is being explored as a therapeutic strategy for GBM. iiarjournals.orgnih.gov

Table 3: Kynurenine Pathway in Glioblastoma

| Finding | Implication | Reference |

|---|---|---|

| High IDO/TDO expression | Correlates with poor prognosis and increased immunosuppression. | nih.govresearchgate.net |

| TDO-Kyn-AHR pathway activation | Suppresses antitumor immunity and promotes tumor cell survival. | nih.govaacrjournals.org |

| Kynurenine accumulation | Suppresses effector T cells and supports regulatory T cells. | mdpi.com |

Renal Cell Carcinoma

The kynurenine pathway plays a significant and multifaceted role in the biology of renal cell carcinoma (RCC), particularly the clear cell subtype (ccRCC). urotoday.commdpi.com Alterations in this metabolic pathway are linked to tumor progression, immune evasion, and patient prognosis. urotoday.comnih.gov

Research has demonstrated a notable upregulation of kynurenine pathway components in ccRCC tissues compared to normal renal tissue. urotoday.comnih.gov This includes the increased expression of key enzymes responsible for tryptophan catabolism. While both indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO2) can initiate the pathway, studies suggest that TDO2 is the predominant enzyme expressed in RCC tumor cells, showing a strong correlation with kynurenine levels in the tissue. nih.govresearchgate.net In contrast, IDO1 expression is more often localized to tumor endothelial cells and infiltrating immune cells. nih.govnih.gov Some studies, however, report upregulated IDO1 mRNA expression in RCC tissues compared to adjacent normal kidney. nih.gov

A critical finding in RCC is the dysregulation of downstream enzymes in the kynurenine pathway. Enzymes such as kynurenine 3-monooxygenase (KMO), 3-hydroxyanthranilate-3,4-dioxygenase (HAAO), and quinolinate phosphoribosyltransferase (QPRT) have been found to be downregulated in RCC. mdpi.comcam.ac.ukmdpi.com The downregulation of QPRT, the final rate-limiting enzyme, is particularly noteworthy. cam.ac.uknih.gov This widespread dysregulation is thought to lead to an accumulation of kynurenine, which favors tumor immune evasion. mdpi.comcam.ac.uk

The clinical significance of an activated kynurenine pathway in RCC is underscored by the prognostic value of the kynurenine-to-tryptophan ratio (KTR). Elevated serum KTR is a strong independent adverse prognostic factor for both cancer-specific survival (CSS) and progression-free survival (PFS) in patients with ccRCC. urotoday.comnih.gov Patients with high KTR values exhibit significantly lower 5-year survival rates compared to those with low KTR. urotoday.comnih.gov This elevated ratio reflects the increased degradation of tryptophan and accumulation of kynurenine, which contributes to an immunosuppressive tumor microenvironment and is associated with more aggressive disease. urotoday.comnih.gov Furthermore, elevated tumoral TDO2 expression is associated with a poor prognosis in kidney renal papillary cell carcinoma. nih.govfrontiersin.org

Table 1: Kynurenine Pathway in Renal Cell Carcinoma

| Feature | Observation in Renal Cell Carcinoma | Key Findings | References |

|---|---|---|---|

| Key Enzymes | Predominant expression of TDO2 in tumor cells; IDO1 in endothelial and immune cells. | TDO2 expression correlates strongly with tissue kynurenine levels and is associated with resistance to immunotherapy. | nih.govresearchgate.netnih.gov |

| Downstream Enzymes | Downregulation of KMO, HAAO, and QPRT. | Dysregulation leads to kynurenine accumulation, promoting immune evasion. Loss of QPRT is linked to increased anchorage-independent growth. | mdpi.comcam.ac.ukmdpi.comnih.gov |

| Prognostic Marker | High serum Kynurenine/Tryptophan Ratio (KTR). | Independent adverse prognostic factor for cancer-specific and progression-free survival. | urotoday.comnih.gov |

Other Cancer Types (e.g., Bladder, Cervical, Melanoma, Breast)

The involvement of kynurenine sulfate (B86663) and the broader kynurenine pathway extends to various other malignancies, where it consistently contributes to an immunosuppressive microenvironment and tumor progression.